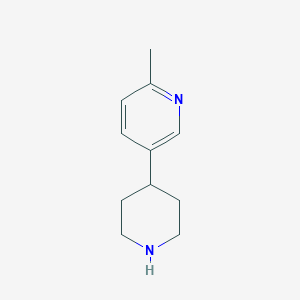

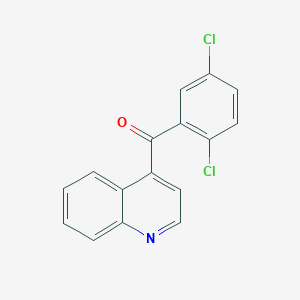

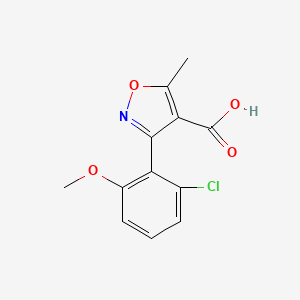

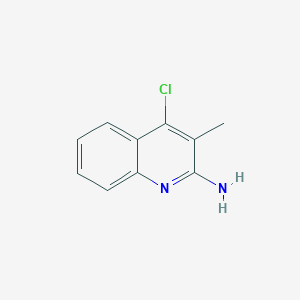

2-Methyl-5-(piperidin-4-yl)pyridine

Descripción general

Descripción

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Aplicaciones Científicas De Investigación

Anticancer Drug Development

2-Methyl-5-(piperidin-4-yl)pyridine derivatives have been investigated for their potential as anticancer agents. For instance, they have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Pharmacological Research

This compound has been used in the synthesis of various pharmacologically active molecules. Studies have shown that certain derivatives can exhibit cytotoxicity against cancer cells, indicating potential use in cancer treatment .

Neurological Disorders Treatment

Derivatives of 2-Methyl-5-(piperidin-4-yl)pyridine have shown promise in treating neurological disorders. For example, they have been used to create compounds that exhibit antidepressant-like activity in mice .

Enzyme Inhibition

In medicinal chemistry, this compound’s derivatives have been explored for their enzyme inhibitory properties, which is crucial for designing drugs targeting specific metabolic pathways .

Anticoagulant Effect

Some derivatives have been synthesized to study their anticoagulant effects, which could lead to new treatments for blood clotting disorders .

Chemical Synthesis

The compound is also used as a starting material or intermediate in the synthesis of more complex chemical structures, which can have various applications in different fields of chemistry .

Structure-Activity Relationship (SAR) Studies

2-Methyl-5-(piperidin-4-yl)pyridine is utilized in SAR studies to understand how structural changes in molecules affect their pharmacological activity, which is essential for drug design .

Pharmacological Properties Analysis

It serves as a key molecule in the analysis of pharmacological properties of new drugs, helping researchers determine the therapeutic potential and safety profile of new compounds .

MDPI - Piperidine Derivatives: Recent Advances in Synthesis and… SpringerOpen - Piperidine nucleus in the field of drug discovery Academia.edu - An Improved Scalable Process for Synthesis of Piperidin-4-yl… SpringerLink - Medicinal attributes of pyridine scaffold as anticancer targeting… Frontiers - Anticancer Applications and Pharmacological Properties of… Google Patents - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine

Mecanismo De Acción

Target of Action

2-Methyl-5-(piperidin-4-yl)pyridine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of pharmacological applications .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-5-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBKQLWBVLXJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(piperidin-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)

![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)